2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}butanoic acid
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Overview
Description
2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}butanoic acid is a complex organic compound with a molecular formula of C8H11N3O4 and a molecular weight of 213.19 g/mol . This compound features a triazole ring fused with a morpholine ring, making it a unique structure in the realm of heterocyclic chemistry.
Preparation Methods
The synthesis of 2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}butanoic acid involves multiple steps, typically starting with the formation of the triazole ring followed by the introduction of the morpholine moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale batch reactions with stringent control over temperature and pressure to optimize the synthesis process .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}butanoic acid involves its interaction with specific molecular targets. The triazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The morpholine ring may enhance the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar compounds include other triazole and morpholine derivatives, such as:
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one: Known for its antimicrobial properties.
Triazolo[4,3-a]pyrazine derivatives: Studied for their antibacterial and anticancer activities.
5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-] compounds: Used in various synthetic applications.
The uniqueness of 2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}butanoic acid lies in its specific combination of the triazole and morpholine rings, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
1384428-26-5 |
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Molecular Formula |
C9H13N3O4 |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
2-(3-oxo-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-yl)butanoic acid |
InChI |
InChI=1S/C9H13N3O4/c1-2-6(8(13)14)12-9(15)11-3-4-16-5-7(11)10-12/h6H,2-5H2,1H3,(H,13,14) |
InChI Key |
KJWHWMSTYSRERU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)N1C(=O)N2CCOCC2=N1 |
Origin of Product |
United States |
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